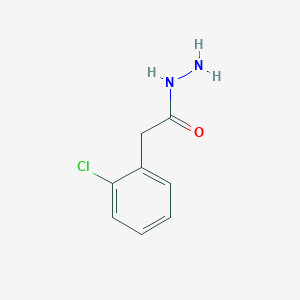

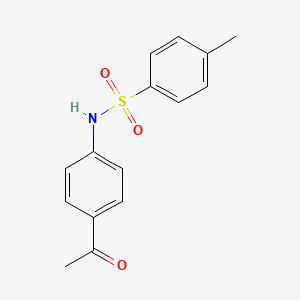

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions has been carried out . Another study demonstrated the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1H-NMR, FT-IR, and UV-Vis spectroscopy . For instance, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was determined by single crystal X-ray structure analysis .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, chemical reactions of N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand with three group 6B metal hexacarbonyls produced cis-M(CO)4 [1-k2P,P][ M = Cr(2), Mo(3), W(4)], respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, N-(4-acetylphenyl)methanesulfonamide has a molecular weight of 213.26 g/mol, and its molecular formula is C9H11NO3S .科学的研究の応用

Anticancer Agent Development

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: has been explored for its potential as an anticancer agent. Researchers have designed derivatives of this compound to act as antiproliferative VEGFR-2 inhibitors. These inhibitors target the VEGFR-2 catalytic pocket, crucial in tumor angiogenesis. Molecular docking studies and simulations have confirmed the effective binding of these derivatives, indicating their promise as anticancer agents .

Sensing Applications

The compound’s structural features enable its use in sensing applications. Boronic acids, which can be derived from N-(4-Acetylphenyl)-4-methylbenzenesulfonamide , interact with diols and Lewis bases, making them useful in various sensing technologies. These include homogeneous assays and heterogeneous detection systems, where they can be employed for biological labeling, protein manipulation, and therapeutic development .

Synthesis of Cyclic Imides

Cyclic imides are known for their diverse bioactivity, and N-(4-Acetylphenyl)-4-methylbenzenesulfonamide serves as a precursor in their synthesis. The Michael-type addition of aromatic alcohols to maleimide derivatives of this compound enables the efficient synthesis of cyclic imides, which have pharmacological significance .

Enzyme Inhibition Studies

Derivatives of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide have been synthesized and evaluated for their enzyme inhibition properties. These compounds have shown significant inhibitory activity against enzymes like acetylcholinesterase and butylcholinesterase, which are relevant in conditions such as Alzheimer’s disease .

Molecular Modeling and Drug Design

The compound’s derivatives are used in molecular modeling and drug design. Their crystal structures and spectroscopic characteristics are determined to facilitate the design of multitarget-directed ligands. These ligands can interact with multiple targets within the body, offering a comprehensive approach to treating complex diseases .

Antioxidant and Antibacterial Activities

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: is also involved in the synthesis of compounds with antioxidant and antibacterial activities. The strategy includes cyclization reactions that lead to derivatives with potential as antioxidants and antibacterial agents .

作用機序

Target of Action

The primary target of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is the Heat shock protein HSP 90-alpha . This protein plays a crucial role as a molecular chaperone, promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

It is known that the compound interacts with its target protein, potentially altering its function and leading to changes in the cellular processes that the protein regulates .

Biochemical Pathways

Given the role of hsp 90-alpha, it can be inferred that the compound may influence pathways related to cell cycle control and signal transduction .

Result of Action

Given its target, it can be hypothesized that the compound may influence cellular processes such as cell cycle progression and signal transduction .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

将来の方向性

Future research could focus on further exploring the synthesis, properties, and potential applications of “N-(4-Acetylphenyl)-4-methylbenzenesulfonamide” and similar compounds. For instance, the one-pot synthesis method offers several advantages such as excellent yields, short reaction times, and high purity, which could be further optimized .

特性

IUPAC Name |

N-(4-acetylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-3-9-15(10-4-11)20(18,19)16-14-7-5-13(6-8-14)12(2)17/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXRFFCKWPPNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340337 | |

| Record name | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | |

CAS RN |

5317-94-2 | |

| Record name | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。